molecular formula C5H7N3O B1664182 5-Methylcytosine CAS No. 554-01-8

5-Methylcytosine

Numéro de catalogue B1664182
Numéro CAS: 554-01-8
Poids moléculaire: 125.13 g/mol
Clé InChI: LRSASMSXMSNRBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Methylcytosine (5-mC) is a methylated form of the DNA base cytosine that plays several biological roles . It regulates gene transcription and is incorporated in the nucleoside 5-methylcytidine . In 5-methylcytosine, a methyl group is attached to the 5th atom in the 6-atom ring . This methyl group distinguishes 5-methylcytosine from cytosine .


Synthesis Analysis

Cytosine is methylated at the 5′ carbon of the pyrimidine ring by DNA methyltransferases (DNMT-1, DNMT-3A, DNMT-3B) to generate 5-methylcytosine . 5-mC can also get hydroxylated by Ten-Eleven Translocation 1 (TET-1, TET-2, TET-3) methylcytosine dioxygenases to 5-hydroxymethylcytosine (5-hmC) .


Molecular Structure Analysis

5-Methylcytosine is a pyrimidine that is a derivative of cytosine, having a methyl group at the 5-position . The structure of 5-methylcytosine can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

DNA methylation is a highly dynamic mechanism driven by a balance between methylation by DNMTs and TET-mediated demethylation processes . The dynamics underlying steady state DNA methylation levels are still being studied .


Physical And Chemical Properties Analysis

5-Methylcytosine has a molar mass of 125.131 g·mol−1 . More detailed physical and chemical properties can be found in databases like ChemSpider .

Applications De Recherche Scientifique

  • Epigenetic Control of Gene Expression

    • Field : Epigenomics and Epigenetics
    • Application : 5-mC plays a vital role in the epigenetic control of gene expression in both animals and plants .
    • Method : DNA methylation indicates the attachment of a methyl group at the 5’-carbon of the pyrimidine ring of a cytosine nucleotide .
    • Outcome : The modifications of cytosine and adenine serve as an additional layer of epigenetic regulation in animals and have potential roles in plants .
  • Neurodevelopment and Neurodegenerative Diseases

    • Field : Neuropsychiatry
    • Application : Distinctive 5-mC and 5-hydroxymethylcytosine (5hmC) patterns have been discovered in schizophrenia .
    • Method : DNA methylation, 5-mC, and 5hmC have been recognized as key epigenetic elements in neurodevelopment, ageing, and neurodegenerative diseases .
    • Outcome : Antipsychotic drugs that affect 5-mC status can alleviate symptoms in patients with schizophrenia, suggesting a critical role for DNA methylation in the pathogenesis of schizophrenia .
  • Personalized Patient Care

    • Field : Clinical Medicine
    • Application : Methylation biomarkers, including 5-mC, can significantly contribute to all aspects of personalized patient care .
    • Method : Technological advancements have made it possible to measure methylation changes .
    • Outcome : Methylation biomarkers can be used for risk assessment, disease detection, clinical disease management, and monitoring for relapse .

Safety And Hazards

5-Methylcytosine poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible . Discharge into the environment must be avoided .

Orientations Futures

DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research will likely focus on understanding the dynamics underlying steady state DNA methylation levels . The therapeutic implications of these discoveries are also being explored, with the use of both epigenetic clocks as predictors and the development of epidrugs that target the DNA methylation/demethylation machinery .

Propriétés

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

34.5 mg/mL
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methylcytosine

CAS RN

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,400
Citations
M Ehrlich, RYH Wang - Science, 1981 - science.org
A small portion of the cytosine residues in the DNA of higher eukaryotes as well as in that of many lowe eukaryotes if methylated. The resulting 5-methylcytosine residues occur in …
Number of citations: 993 www.science.org
AD Riggs, PA Jones - Advances in cancer research, 1983 - Elsevier
… the first report indicating the existence of 5methylcytosine demethylase activity in mammalian cells. We think their enzyme is possibly a 5-methylcytosine aglycosidase rather than a true …
Number of citations: 601 www.sciencedirect.com
H Lv, ZM Zhang, SH Li, JX Tan, W Chen… - Briefings in …, 2020 - academic.oup.com
5-Methylcytosine (m5C) plays an extremely important role in the basic biochemical process. With the great increase of identified m5C sites in a wide variety of organisms, their …
Number of citations: 133 academic.oup.com
MA Gama-Sosa, VA Slagel, RW Trewyn… - Nucleic acids …, 1983 - academic.oup.com
… ABSTRACT The overall 5-methylcytosine (m5C) content of DNA from normal tissues varies … INTRODUCTION Tissue-specific differences in the levels of 5-methylcytosine (m C) in …
Number of citations: 084 academic.oup.com
S Hussain, J Aleksic, S Blanco, S Dietmann, M Frye - Genome biology, 2013 - Springer
The post-transcriptional modification 5-methylcytosine (m 5 C) occurs in a wide range of coding and non-coding RNAs. We describe transcriptome-wide approaches to capture the …
Number of citations: 201 link.springer.com
H Yang, Y Liu, F Bai, JY Zhang, SH Ma, J Liu, ZD Xu… - Oncogene, 2013 - nature.com
The TET (ten–eleven translocation) family of α-ketoglutarate (α-KG)-dependent dioxygenases catalyzes the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (…
Number of citations: 615 www.nature.com
M Ehrlich, MA Gama-Sosa, LH Huang… - Nucleic acids …, 1982 - academic.oup.com
… The two most highly methylated DNAs were from thymus and brain with 1.00 and 0.98 mole percent 5-methylcytosine (m 5 C), respectively. The two least methylated DNAs from in vivo …
Number of citations: 436 academic.oup.com
S Ito, L Shen, Q Dai, SC Wu, LB Collins, JA Swenberg… - Science, 2011 - science.org
… 5-methylcytosine (5mC) in DNA plays an important role in gene expression, genomic … of Tet (ten eleven translocation) proteins to convert 5-methylcytosine (5mC) to 5hmC in an Fe(II) …
Number of citations: 618 www.science.org
GR Wyatt - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… identified as 5-methylcytosine picrate … 5-methylcytosine. As already reported ina preliminary note (Wyatt, 1950), I have found by a simple chromatographic method that 5-methylcytosine …
Number of citations: 303 www.ncbi.nlm.nih.gov
Y Motorin, F Lyko, M Helm - Nucleic acids research, 2010 - academic.oup.com
The nucleobase modification 5-methylcytosine (m 5 C) is widespread both in DNA and different cellular RNAs. The functions and enzymatic mechanisms of DNA m 5 C-methylation …
Number of citations: 326 academic.oup.com

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